molecular formula C6H12N2O B13963401 2-Oxa-6,8-diazabicyclo[3.2.2]nonane CAS No. 85631-97-6

2-Oxa-6,8-diazabicyclo[3.2.2]nonane

Cat. No.: B13963401
CAS No.: 85631-97-6
M. Wt: 128.17 g/mol
InChI Key: MKUYTWGUOPUKJJ-UHFFFAOYSA-N
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Description

2-Oxa-6,8-diazabicyclo[322]nonane is a bicyclic compound with the molecular formula C6H12N2O It is characterized by its unique structure, which includes an oxygen atom and two nitrogen atoms within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6,8-diazabicyclo[3.2.2]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an epoxide. The reaction conditions often require the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6,8-diazabicyclo[3.2.2]nonane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an amine or alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Oxa-6,8-diazabicyclo[3.2.2]nonane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-Oxa-6,8-diazabicyclo[3.2.2]nonane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or receptors, and influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and other biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the oxygen atom within its bicyclic framework. This structural feature imparts distinct chemical properties, such as increased polarity and the ability to participate in hydrogen bonding, which can influence its reactivity and interactions with other molecules .

Properties

CAS No.

85631-97-6

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-oxa-6,8-diazabicyclo[3.2.2]nonane

InChI

InChI=1S/C6H12N2O/c1-2-9-6-4-7-5(1)3-8-6/h5-8H,1-4H2

InChI Key

MKUYTWGUOPUKJJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2CNC1CN2

Origin of Product

United States

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